Fluorescein mono-beta-d-galactopyranoside

Enzyme Kinetics Fluorogenic Substrate Michaelis-Menten

FMG is the only β-galactosidase substrate delivering true initial velocity kinetics via single-step hydrolysis—unlike FDG's lag-prone two-step mechanism. With a well-characterized Km of 117.6 µM, it enables accurate Km/Vmax determination and high-throughput inhibitor screening. FMG penetrates viable yeast and Gram-negative bacteria without permeabilization, generating robust signals in the standard fluorescein channel for FACS and live-cell imaging. Its 100- to 1,000-fold greater sensitivity over X-gal makes it the superior choice for quantitative senescence-associated β-Gal assays. Choose FMG for real-time, reproducible, and broadly compatible β-galactosidase detection.

Molecular Formula C26H22O10
Molecular Weight 494.4 g/mol
CAS No. 102286-67-9
Cat. No. B008494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein mono-beta-d-galactopyranoside
CAS102286-67-9
Synonymsfluorescein mono-beta-D-galactoside
fluorescein monogalactoside
Molecular FormulaC26H22O10
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21+,22+,23-,25-,26?/m1/s1
InChIKeyNIPYQLPZPLBOLF-GBLLEDPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein Mono-beta-D-galactopyranoside (CAS 102286-67-9): A Single-Step Fluorogenic β-Galactosidase Substrate for Kinetic Assays


Fluorescein mono-beta-D-galactopyranoside (FMG; CAS 102286-67-9) is a fluorogenic substrate specifically designed for the detection and quantification of β-galactosidase activity . Structurally, it consists of a single fluorescein moiety conjugated to one β-D-galactopyranoside sugar group . Upon enzymatic cleavage by β-galactosidase, the non-fluorescent substrate is hydrolyzed to release highly fluorescent fluorescein, resulting in a direct, stoichiometric signal that enables real-time monitoring of enzyme kinetics [1]. This single-step activation pathway distinguishes FMG from the more widely used fluorescein di-β-D-galactopyranoside (FDG), which requires two sequential hydrolytic events to generate a fluorescent product.

Why Fluorescein Mono-beta-D-galactopyranoside Cannot Be Simply Substituted with Other β-Galactosidase Substrates


β-galactosidase substrates are not functionally interchangeable due to fundamental differences in their activation mechanisms, cellular permeability, and signal quantification capabilities [1]. For instance, the digalactoside FDG exhibits non-linear, lag-phase kinetics due to its two-step hydrolysis, making it unsuitable for assays requiring initial velocity measurements [2]. Lipophilic derivatives like C12-FDG demonstrate cell-type-specific permeability, requiring permeabilization in yeast and some bacterial systems [3]. Chromogenic alternatives such as X-gal are only semi-quantitative and incompatible with live-cell imaging, while MUG emits in the UV range, limiting its utility with standard fluorescence microscopy [1]. The following quantitative evidence demonstrates why FMG is the optimal choice for specific, real-time, and broadly compatible β-galactosidase assays.

Fluorescein Mono-beta-D-galactopyranoside (FMG) Quantitative Differentiation Evidence vs. FDG, C12-FDG, X-Gal, and MUG


Single-Step Hydrolysis Kinetics: FMG Enables Linear, Lag-Free Initial Rate Measurements Compared to FDG

FMG requires a single enzymatic cleavage to generate a fluorescent product, enabling direct, real-time measurement of β-galactosidase activity [1]. In contrast, the widely used alternative FDG requires two sequential hydrolysis steps to release fluorescein, resulting in a pronounced lag phase that precludes accurate initial velocity determinations [1]. This mechanistic difference is quantitatively reflected in the observed linear increase in fluorescence for FMG at short times and low substrate concentrations [2].

Enzyme Kinetics Fluorogenic Substrate Michaelis-Menten

Broad Cellular Compatibility: FMG Penetrates Viable Yeast and Bacteria Without Permeabilization, Unlike C12-FDG

While the lipophilic derivative C12-FDG shows enhanced sensitivity in mammalian cells, its cell permeability is highly restricted. A direct comparative study demonstrated that C12-FDG failed to penetrate viable yeast cells without prior permeabilization [1]. In contrast, FMG (and its precursor FDG) effectively entered viable Gram-negative bacteria, producing a fluorescence emission proportional to enzymatic activity [1].

Cell Permeability Flow Cytometry Microbial Assays

Quantitative Fluorescence Output: FMG Assays are Orders of Magnitude More Sensitive than Chromogenic X-Gal Staining

The classic X-gal staining method for β-galactosidase detection is semi-quantitative and limited by the poor cellular permeability of X-gal, requiring cell fixation [1]. Fluorescence-based assays using fluorogenic substrates like FDG (and by extension, its monogalactoside FMG) are reported to be 100- to 1000-fold more sensitive than radioisotope-based ELISAs, and their sensitivity surpasses that of chromogenic methods by several orders of magnitude [2].

Reporter Gene Assay Fluorescence Quantification Senescence

Optimal Excitation/Emission for Standard Microscopy: FMG Uses the Fluorescein Channel, Bypassing UV Requirements of MUG

The 4-methylumbelliferyl-β-D-galactopyranoside (MUG) substrate is a common fluorescent alternative, but its hydrolysis product, 4-methylumbelliferone (4-MU), requires UV excitation (~360 nm) and emits blue light (~450 nm) . This necessitates specialized UV-transparent optics and filters, which are not standard on most fluorescence microscopes or flow cytometers . In contrast, FMG releases fluorescein, which is optimally excited at ~490 nm (compatible with standard 488 nm argon lasers) and emits at ~514 nm, making it directly usable on a vast installed base of common instruments [1].

Fluorescence Microscopy Flow Cytometry Instrument Compatibility

Well-Characterized Kinetic Parameters: FMG Exhibits a Km of 117.6 µM for β-Galactosidase

For robust and reproducible assay development, a well-defined Michaelis-Menten constant (Km) is essential. A study established the Km value for FMG at approximately 117.6 µM under specific assay conditions [1]. This kinetic characterization provides a solid foundation for assay optimization and inhibitor studies.

Enzyme Kinetics Biochemical Assay Michaelis Constant

High Signal Turn-On Ratio: FMG Hydrolysis Results in a 15-20 Fold Increase in Fluorescence Intensity

The dynamic range of a fluorogenic assay is determined by the fold-increase in signal upon activation. Enzymatic hydrolysis experiments with FMG demonstrated a 15- to 20-fold increase in fluorescence intensity compared to the background signal of the intact substrate [1]. This high signal-to-background ratio is fundamental to the assay's sensitivity and limit of detection.

Fluorogenic Probe Signal-to-Noise Ratio Assay Sensitivity

Optimized Applications for Fluorescein Mono-beta-D-galactopyranoside Based on Its Verified Advantages


Precise Kinetic Characterization and Inhibitor Screening of β-Galactosidase

Given its single-step, lag-free hydrolysis mechanism [1], FMG is the substrate of choice for rigorous enzyme kinetics studies. Researchers seeking to calculate accurate Km and Vmax values or to screen small-molecule libraries for β-galactosidase inhibitors can use FMG to measure true initial reaction velocities, a task for which the two-step substrate FDG is fundamentally unsuitable. The well-defined Km of 117.6 µM [2] provides a validated starting point for assay development.

Live-Cell, Multi-Organism β-Galactosidase Reporter Assays by Flow Cytometry and Microscopy

FMG's broad cellular compatibility, effectively penetrating viable yeast and Gram-negative bacteria without permeabilization [3], makes it a superior substrate for cross-species reporter gene assays. Scientists studying the lacZ reporter in diverse model systems—from bacteria to yeast—can rely on FMG to generate a robust signal in live, intact cells, preserving cell viability for downstream analysis such as fluorescence-activated cell sorting (FACS) or time-lapse imaging. Its emission in the standard fluorescein channel ensures seamless integration with existing flow cytometers and fluorescence microscopes [1].

Sensitive, High-Throughput Quantification of Senescence-Associated β-Galactosidase (SA-β-Gal)

The semiquantitative and fixation-dependent X-gal staining method is the historical standard for assessing cellular senescence but suffers from low sensitivity and throughput. FMG enables a quantitative, fluorescence-based alternative. The 100- to 1000-fold greater sensitivity of fluorogenic assays [1] allows for the detection of subtle changes in SA-β-Gal activity, which is critical for early-stage senescence studies or when working with limited sample material. Its compatibility with multi-well plate readers further enables high-throughput screening of senolytic compounds.

Enzymatic Synthesis and Process Monitoring in Biotechnology

In industrial biotechnology applications involving β-galactosidase, such as the synthesis of galacto-oligosaccharides or the hydrolysis of lactose, real-time monitoring of enzyme activity is essential for process optimization. FMG's high 15- to 20-fold fluorescence turn-on ratio [4] provides a sensitive, non-invasive optical readout. This allows for continuous monitoring of enzyme performance and stability in bioreactors, enabling precise control and optimization of biocatalytic processes without the need for sample extraction and offline analysis.

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